![molecular formula C8H7ClN4 B1593431 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 941294-31-1](/img/structure/B1593431.png)
4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a 2-methyl-1H-imidazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves the reaction of 2-methylimidazole with 4-chloropyrimidine under specific conditions. The reaction can be carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that involve the use of large-scale reactors and advanced purification techniques. The process is optimized to achieve high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Structure
The compound features a pyrimidine ring substituted with a chlorine atom and a 2-methylimidazole moiety, contributing to its biological activity.
Medicinal Chemistry
4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to nucleobases allows it to interact with various enzymes and receptors involved in disease processes.
Case Studies
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties, particularly against resistant strains of bacteria. Studies indicate that modifications to the imidazole group can enhance efficacy against specific pathogens .
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve the disruption of DNA synthesis due to its interaction with nucleic acid pathways .
Agricultural Chemistry
The compound is also being explored for its use in agrochemicals, particularly as a potential herbicide or fungicide. Its ability to disrupt biochemical pathways in plants can lead to effective weed control.
Research Findings
- Herbicidal Activity : Laboratory experiments have indicated that this compound can inhibit the growth of several weed species, suggesting its potential as a selective herbicide .
Material Science
In material science, this compound is being studied for its role in developing new materials with specific properties, such as enhanced conductivity or stability.
Applications
- Polymer Chemistry : Incorporation of this compound into polymer matrices has shown promise in creating materials with improved mechanical properties and thermal stability. Research indicates that the addition of pyrimidine derivatives can enhance the overall performance of polymer composites .
Data Tables
Application Area | Findings |
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Medicinal Chemistry | Exhibits antimicrobial and anticancer properties; effective against resistant strains |
Agricultural Chemistry | Potential herbicide with significant weed control efficacy |
Material Science | Enhances mechanical properties and thermal stability in polymers |
Mechanism of Action
The mechanism by which 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine
2-Methyl-4-chloro-6-(1H-imidazol-1-yl)pyrimidine
Uniqueness: 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine stands out due to its specific substitution pattern, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound in various research and industrial contexts.
Biological Activity
4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine, with the chemical formula CHClN and CAS number 941294-31-1, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
The compound is characterized by a pyrimidine ring substituted with a chlorine atom and a 2-methyl-1H-imidazole moiety. Its structural attributes suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that compounds similar to this compound can act as selective inhibitors of various enzymes. For instance, studies on related pyrimidine derivatives have shown their efficacy in inhibiting neuronal nitric oxide synthase (nNOS), which is relevant for neurodegenerative disorders . The design of these inhibitors often involves optimizing the hydrophobic interactions within the enzyme's active site.
Anticancer Activity
Recent investigations into pyrimidine derivatives have highlighted their potential as anticancer agents. For example, compounds featuring similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) cells . The estimated half-maximal cytotoxic concentrations (CC) for these compounds were notably lower than those for standard chemotherapeutics like 5-fluorouracil.
Enzyme Inhibition Studies
The inhibition of dihydrofolate reductase (DHFR) has been a focal point for many pyrimidine derivatives. Compounds that exhibit high affinity for DHFR can effectively disrupt folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells . The efficacy of this compound in this context remains to be fully elucidated but aligns with the properties observed in structurally related compounds.
Case Studies
Several case studies have illustrated the biological significance of pyrimidine derivatives:
- Inhibition of nNOS : A study demonstrated that specific pyrimidine derivatives could selectively inhibit nNOS, providing a potential therapeutic avenue for treating neurodegenerative diseases .
- Antitumor Efficacy : Another investigation focused on the synthesis and evaluation of novel pyrimidines against cancer cell lines. Results indicated that certain derivatives exhibited IC values less than 2 µM against neuroblastoma cell lines, suggesting potent anticancer activity .
- Pharmacokinetic Properties : Some studies have assessed the oral bioavailability and permeability of related compounds using Caco-2 assays, indicating favorable absorption characteristics that could enhance their therapeutic efficacy when administered orally .
Data Summary
Properties
IUPAC Name |
4-chloro-6-(2-methylimidazol-1-yl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-10-2-3-13(6)8-4-7(9)11-5-12-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZYOMJEOTYZAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649987 | |
Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-31-1 | |
Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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